molecular formula C₄₀H₅₄N₈O₈ B612744 Angiotensin IV CAS No. 12676-15-2

Angiotensin IV

Cat. No. B612744
CAS RN: 12676-15-2
M. Wt: 774.91
InChI Key:
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Description

Angiotensin IV is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin IV has a wide range of activities in the central nervous system .


Synthesis Analysis

Angiotensin IV is part of an elaborate group of linked hormones, enzymes, proteins, and reactions called the renin-angiotensin-aldosterone system that helps regulate blood pressure . The enzymatic cascade by which Angiotensin IV is produced consists of renin, an aspartyl protease, which cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is then further cleaved by angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, to produce the octapeptide Angiotensin II, the physiologically active component of the system. Further degradation by aminopeptidase A and N produces angiotensin III and angiotensin IV, respectively .


Molecular Structure Analysis

The molecular structure of Angiotensin IV is complex and is still being studied. It is known that it is a member of the serpin family of proteins . The non-glycosylated and fully glycosylated states of angiotensinogen also vary in molecular weight, the former weighing 53 kDa and the latter weighing 75 kDa, with a plethora of partially glycosylated states weighing in between these two values .


Chemical Reactions Analysis

Angiotensin IV is part of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. The classical pathway of this system is responsible for increasing blood pressure and is represented mainly by the angiotensin II peptide and, to a lesser extent, by angiotensin IV .


Physical And Chemical Properties Analysis

Angiotensin IV is a peptide hormone, and its physical and chemical properties are complex and are still being studied. It is known that it is a member of the serpin family of proteins .

Scientific Research Applications

Hypertension and Brain Function

Angiotensin IV (Ang IV) is a derivative of the potent vasoconstrictor angiotensin II and has been implicated in functions such as learning, memory, and localized vasodilation. A study by (Lochard et al., 2004) demonstrated that chronic elevation of Ang IV in the brain can induce hypertension, which is treatable with angiotensin II AT1 receptor antagonists.

AT4 Receptor and Biological Effects

The discovery of high-affinity binding sites for Ang IV led to the concept of the AT4 receptor, identified as the membrane-bound insulin-regulated aminopeptidase (IRAP). Vanderheyden (2009) discussed this link, emphasizing the cellular effects of AT4 ligands and their implications in various biological functions (Vanderheyden, 2009).

Cardiac Function and Injury

Ang IV has been shown to protect against angiotensin II-induced cardiac injury. A study by (Yang et al., 2011) revealed that Ang IV improves cardiac dysfunction and injury induced by ischemia/reperfusion, suggesting its potential as a therapeutic target for hypertensive heart disease.

Aneurysm and Vascular Health

Research by (Kong et al., 2015) investigated the role of Ang IV in the development of abdominal aortic aneurysm, finding that a medium dose of Ang IV could reduce macrophage infiltration and proinflammatory cytokines, suggesting a novel approach to treat such conditions.

Cognitive Enhancement

Ang IV has been found to enhance cognitive functions. A study by (Gard, 2008) highlighted its potential in enhancing learning, memory acquisition, consolidation, and recall, positioning Ang IV as a candidate for drug development programs aimed at cognitive enhancement.

Insulin-Regulated Aminopeptidase (IRAP) Effects

Ang IV's interaction with IRAP has been noted for its various effects, including enhancing learning and memory, and its involvement in processes like epilepsy and ischemia (Stragier et al., 2008).

Synaptic Plasticity and Memory

Ang IV's impact on synaptic plasticity, memory, and epilepsy has been a topic of interest, with research exploring its interactions with classical AT1 and AT2 receptor subtypes and other potential mechanisms (De Bundel et al., 2008).

Renal Vasoconstriction and Blood Pressure

Ang IV's role in renal vasoconstriction and blood pressure regulation was studied by (Yang et al., 2008), revealing its involvement in renal blood flow and blood pressure through the stimulation of brain and peripheral AT1 receptors.

AT4 Receptor Characteristics

The AT4 receptor, binding site for Ang IV, is associated with cognitive processes and sensory and motor functions, influencing local blood flow (Chai et al., 2004).

Vasodilation and Endothelial Function

Ang IV's effect on vasodilation and endothelial function was studied by (Faure et al., 2005), indicating its role in vasoactive effects and involvement of endogenous endothelins.

Cardiovascular Disease Implications

The role of Ang IV in cardiovascular diseases has been extensively studied, indicating its potential therapeutic implications in conditions like hypertension and heart failure (Ferrario, 2006).

Peptide Analogs of Ang IV

Exploring novel peptide analogs of Ang IV and their biological activity has been a focus, with potential implications in cognitive enhancement and other therapeutic areas (Gard et al., 2011).

Renal Hemodynamics

The effects of Ang IV on renal hemodynamics have been explored, indicating its role in renal vasoconstriction and pressor responses mediated by AT1a receptors (Yang et al., 2009).

Neuronal Development

Ang IV's involvement in neuronal development was highlighted by (Moeller et al., 1996), showing its influence on neurite outgrowth in cultured chicken sympathetic neurons.

Cardiac Reperfusion Injury

A study by (Park et al., 2016) demonstrated that Ang IV protects against cardiac reperfusion injury by inhibiting apoptosis and inflammation via the AT4 receptor.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347717
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Angiotensin IV

CAS RN

23025-68-5, 12676-15-2
Record name Angiotensin II, des-asp(1)-des-arg(2)-ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JW Wright, LT Krebs, JW Stobb, JW Harding - Frontiers in …, 1995 - Elsevier
… Recently, an AT 4 site has been discovered and characterized that preferentially binds AngII (3-8), a fragment of AngII referred to as angiotensin IV (AngIV). This AT 4 site is prominent in …
Number of citations: 286 www.sciencedirect.com
SY Chai, R Fernando, G Peck, SY Ye… - … and molecular life …, 2004 - europepmc.org
The angiotensin AT (4) receptor was originally defined as the specific, high-affinity binding site for the hexapeptide angiotensin IV (Ang IV). Subsequently, the peptide LVV-hemorphin 7 …
Number of citations: 288 europepmc.org
PR Gard - BMC neuroscience, 2008 - bmcneurosci.biomedcentral.com
… that peripherally administered angiotensin IV can enhance memory consolidation in mice. These disparate findings illustrate the wide-reaching effects of angiotensin IV on learning and …
Number of citations: 106 bmcneurosci.biomedcentral.com
RK Handa, LT Krebs, JW Harding… - American Journal of …, 1998 - journals.physiology.org
Angiotensin IV, {[des-Asp 1 ,Arg 2 ]ANG II or ANG-(3—8)}, has been shown to preferentially bind to a novel angiotensin binding site (AT 4 receptor). The cellular location and function of …
Number of citations: 128 journals.physiology.org
AL Albiston, SG McDowall, D Matsacos, P Sim… - Journal of Biological …, 2001 - ASBMB
… Central infusion of angiotensin IV or its more stable analogues facilitates memory retention … angiotensin IV and LVV-hemorphin 7, compete for the binding of [ 125 I]Nle 1 -angiotensin IV …
Number of citations: 585 www.jbc.org
JK Ho, DA Nation - Neuroscience & Biobehavioral Reviews, 2018 - Elsevier
… synaptogenesis and spatial memory by C-terminal truncated Nle1-angiotensin IV analogs … dopamine receptors in the cognitive effects of angiotensin IV and des-Phe 6 angiotensin IV …
Number of citations: 41 www.sciencedirect.com
PML Vanderheyden - Molecular and cellular endocrinology, 2009 - Elsevier
One of the fragments of the cardiovascular hormone Angiotensin II incited the interest of several research groups. This 3–8 fragment, denoted as Angiotensin IV (Ang IV) causes a …
Number of citations: 91 www.sciencedirect.com
B Stragier, D De Bundel, S Sarre, I Smolders… - Heart failure …, 2008 - Springer
… Formation and degradation of angiotensin IV … Angiotensin IV as an active renin–angiotensin fragment … Mechanism(s) of action of angiotensin IV through interaction with insulin-regulated …
Number of citations: 125 link.springer.com
GN Swanson, JM Hanesworth, MF Sardinia… - Regulatory peptides, 1992 - Elsevier
We report here the discovery of a unique and novel angiotensin binding site and peptide system based upon the C-terminal 3–8 hexapeptide fragment of angiotensin II (NH 3 + -Val-Tyr-…
Number of citations: 350 www.sciencedirect.com
O von Bohlen und Halbach - Cell and tissue research, 2003 - Springer
… Angiotensin IV has been implicated in a number of … , angiotensin IV may also be involved in neuronal development. Collectively, the available evidence suggests that angiotensin IV is a …
Number of citations: 63 link.springer.com

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